molecular formula C16H13N3O3 B11702675 3-(2,4-Dimethylanilino)-5-nitroindol-2-one

3-(2,4-Dimethylanilino)-5-nitroindol-2-one

Cat. No.: B11702675
M. Wt: 295.29 g/mol
InChI Key: MLPFLGRPMKUHCW-UHFFFAOYSA-N
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Description

3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one typically involves the reaction of 2,4-dimethylaniline with 5-nitroisatin under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dimethylphenyl)imino]-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one
  • 3-(3,4-dimethylphenyl)sulfonyl-2-imino-1-prop-2-enyl-5-dipyrido[1,2-e:4’,3’-f]pyrimidinone

Uniqueness

3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of both nitro and imino groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other indole derivatives.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)imino-5-nitro-1H-indol-2-one

InChI

InChI=1S/C16H13N3O3/c1-9-3-5-13(10(2)7-9)17-15-12-8-11(19(21)22)4-6-14(12)18-16(15)20/h3-8H,1-2H3,(H,17,18,20)

InChI Key

MLPFLGRPMKUHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C

Origin of Product

United States

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